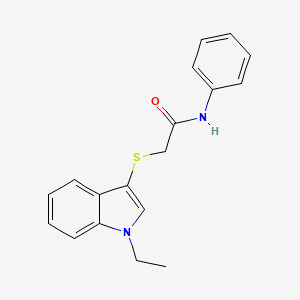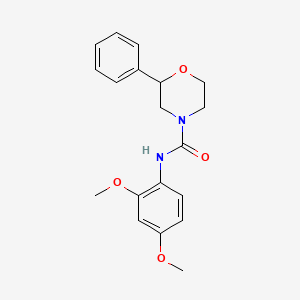
N-methyl-N'-2-naphthylbenzenecarboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-methyl-N’-2-naphthylbenzenecarboximidamide” is a biochemical used for proteomics research . It has a molecular formula of C18H16N2 and a molecular weight of 260.33 .
Synthesis Analysis
While specific synthesis methods for “N-methyl-N’-2-naphthylbenzenecarboximidamide” were not found, a study on the synthesis of N-methylated polypeptides provides some insight . The synthesis and ring-opening polymerization (ROP) of α-substituted and N-methylated N-carboxyanhydrides (NCAs) of several amino acids were investigated . The study provides insight into the influence of polymerization conditions and the limitations caused by the enhanced steric demand of the amino acid NCA monomers and their N-methylated derivatives .Scientific Research Applications
Supramolecular Chemistry and Molecular Devices : NDIs, including N-methyl-N'-2-naphthylbenzenecarboximidamide, are integral in supramolecular chemistry. They're used in host-guest complexes for molecular switching devices like catenanes and rotaxanes, as well as in the development of ion-channels through ligand gating (Kobaisi et al., 2016).
Sensory Applications : NDIs are employed in sensory applications, particularly as gelators for detecting aromatic systems and in the design of sensors. This utility is enhanced by their interaction with various chemical entities and their ability to undergo anion-π interactions (Kobaisi et al., 2016).
Photophysical Characterization : NDI derivatives are studied for their photophysical properties. Research has shown that different molecular arrangements in the crystalline lattice of these compounds significantly impact their emission properties, including fluorescence features (Grepioni et al., 2015).
Catalysis and Oxidation Processes : These compounds are also involved in catalytic processes. Studies have been conducted on the oxidation of alkylaromatic hydrocarbons to hydroperoxides, with N-hydroxyimides (a group that includes NDI derivatives) acting as catalysts (Dobras & Orlińska, 2018).
Biomedical Applications : NDIs, due to their ability to intercalate with DNA, have potential in medicinal applications. Their interaction with DNA and their photophysical properties make them candidates for anticancer agents and cellular imaging (Banerjee et al., 2013).
Environmental Monitoring : These compounds are also useful in environmental monitoring, particularly in assessing the in-situ degradation of hydrocarbons in contaminated aquifers. Specific metabolites of NDI derivatives can serve as biomarkers for active biodegradation processes (Young & Phelps, 2004).
properties
IUPAC Name |
N'-methyl-N-naphthalen-2-ylbenzenecarboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2/c1-19-18(15-8-3-2-4-9-15)20-17-12-11-14-7-5-6-10-16(14)13-17/h2-13H,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUSJQWBTBXCNFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=C(C1=CC=CC=C1)NC2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

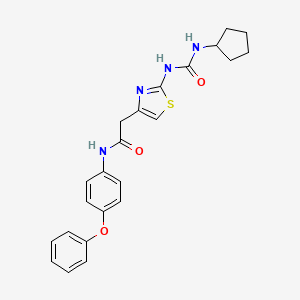
![5-chloro-N-[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide](/img/structure/B2761518.png)
![N-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2761519.png)
dimethylsilane](/img/structure/B2761520.png)
![5-[(dimethylamino)methylene]-3-ethyl-2-(4H-1,2,4-triazol-4-ylamino)-1,3-thiazolan-4-one](/img/structure/B2761521.png)
![7-chloro-N-(furan-2-ylmethyl)-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide](/img/structure/B2761522.png)
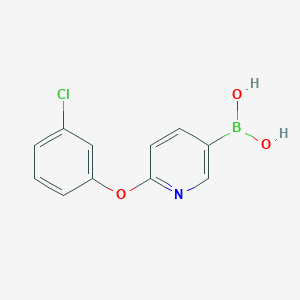
![N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2761524.png)
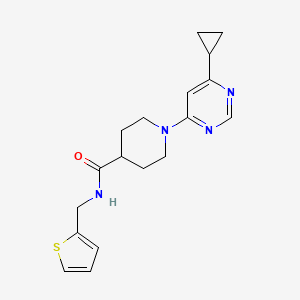
![2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(4-ethylphenyl)acetamide](/img/no-structure.png)

